molecular formula C38H49KN6O9S B8082018 potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide

potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide

Cat. No.: B8082018
M. Wt: 805.0 g/mol
InChI Key: MVOGOEKATQJYHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide, also known as Grazoprevir Potassium, is a selective inhibitor of the Hepatitis C virus NS3/4a protease. This compound has shown broad activity across various genotypes and resistant variants of the Hepatitis C virus. It is primarily used in the treatment of chronic Hepatitis C infections and has been a significant advancement in antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide involves multiple steps, starting with the preparation of the macrocyclic core. The key steps include the formation of the quinoxaline macrocycle and the subsequent functionalization to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide has a wide range of scientific research applications:

Mechanism of Action

potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide exerts its effects by inhibiting the NS3/4a protease, an enzyme essential for the replication of the Hepatitis C virus. The compound binds to the active site of the protease, preventing the cleavage of the viral polyprotein into functional proteins. This inhibition disrupts the viral life cycle, leading to a reduction in viral load and eventual clearance of the infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide

This compound stands out due to its high potency, broad activity across multiple genotypes, and resistance to common viral mutations. Its pharmacokinetic profile allows for once-daily dosing, making it a convenient option for patients. Additionally, its efficacy in combination with other antiviral agents enhances its therapeutic potential .

Properties

IUPAC Name

potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGOEKATQJYHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49KN6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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